![molecular formula C25H23ClN2O3S B3019006 2-[1-[(2-氯苯基)甲基]吲哚-3-基]磺酰基-N-(3,5-二甲苯基)乙酰胺 CAS No. 686749-09-7](/img/structure/B3019006.png)

2-[1-[(2-氯苯基)甲基]吲哚-3-基]磺酰基-N-(3,5-二甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

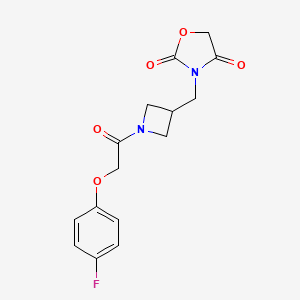

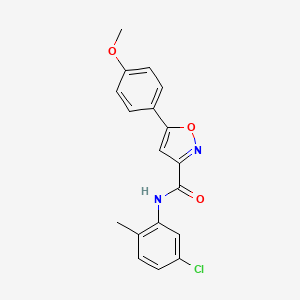

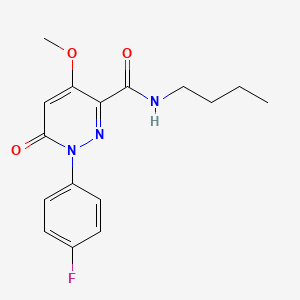

The synthesis of related compounds to "2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide" has been explored in several studies. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved a multi-step process starting with 4-chlorophenoxyacetic acid, which was esterified and then converted to a hydrazide. Subsequent ring closure and substitution reactions yielded a variety of N-substituted acetamides with potential antibacterial properties . Similarly, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives followed a process of esterification, hydrazide formation, and final substitution to achieve the target compounds .

Molecular Structure Analysis

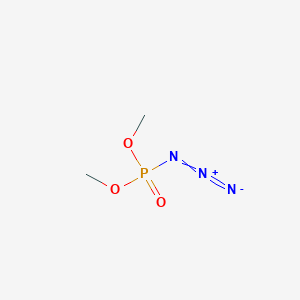

The molecular structure of related compounds has been characterized using various spectroscopic techniques. Vibrational spectroscopic signatures were obtained for N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, revealing insights into the geometry and intermolecular interactions of the molecule . The study of 2,5-dimethylphenacyl esters as photoremovable protecting groups for phosphates and sulfonic acids also provides information on the molecular structure and reactivity of such compounds .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been investigated, particularly in the context of their biological activity. For example, the synthesized N-substituted acetamides were found to be moderate inhibitors of α-chymotrypsin enzyme and displayed significant antibacterial activity against various bacterial strains . The antioxidant properties of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were evaluated, with some compounds showing remarkable activity due to the presence of halogens on the phenyl ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been deduced from their synthesis and structural analysis. The photoremovable protecting group properties of 2,5-dimethylphenacyl esters indicate their potential utility in organic synthesis and biochemistry due to their ability to release corresponding acids upon irradiation . The pharmacokinetic properties of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide were also investigated, showing inhibition activity against viruses .

科学研究应用

化学合成和结构分析

类似于 2-[1-[(2-氯苯基)甲基]吲哚-3-基]磺酰基-N-(3,5-二甲苯基)乙酰胺 的化合物的研究主要集中在它们的合成和结构性质上。研究探索了结构相关化合物的合成和构象分析,提供了对它们在材料科学和制药等不同领域中的化学行为和潜在应用的见解 (Kataev 等人,2021)。

在癌症检测中的光学成像应用

结构上类似于 2-[1-[(2-氯苯基)甲基]吲哚-3-基]磺酰基-N-(3,5-二甲苯基)乙酰胺 的化合物的一个显着应用是在医学成像领域。已经对用于癌症检测的光学成像的水溶性近红外染料的合成和应用进行了研究。这些化合物在开发基于分子的癌症检测信标方面显示出潜力,证明了该化学类在医学诊断中的相关性 (Pham 等人,2005)。

药理学评价

尽管关于 2-[1-[(2-氯苯基)甲基]吲哚-3-基]磺酰基-N-(3,5-二甲苯基)乙酰胺 的具体信息有限,但已经评估了相关化合物的药理学潜力。已经对各种衍生物的合成、表征和药理学评价进行了研究,考察了它们的潜在抗菌和酶抑制作用。此类研究为理解这类化合物的潜在治疗应用提供了基础 (Nafeesa 等人,2017)。

未来方向

The rapid emergence of drug-resistant diseases is a major challenge to be addressed. Identifying novel targets and drug candidates is therefore crucial . Researchers have extensively explored indole derivatives as potential agents or drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

作用机制

Target of Action

The compound, also known as 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(3,5-dimethylphenyl)acetamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets of action.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities , suggesting that this compound may have a wide range of molecular and cellular effects.

属性

IUPAC Name |

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O3S/c1-17-11-18(2)13-20(12-17)27-25(29)16-32(30,31)24-15-28(23-10-6-4-8-21(23)24)14-19-7-3-5-9-22(19)26/h3-13,15H,14,16H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMIYDDRUFRUOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3018923.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B3018925.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea](/img/structure/B3018930.png)

![2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B3018938.png)

![2-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-4-methyl-1,3-thiazole](/img/structure/B3018940.png)

![1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one](/img/structure/B3018945.png)